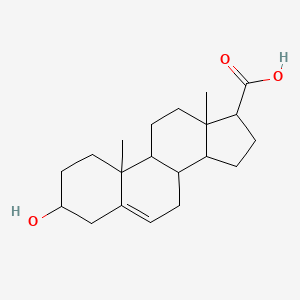

3-Hydroxyandrost-5-ene-17-carboxylic acid

CAS No.:

Cat. No.: VC13305963

Molecular Formula: C20H30O3

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H30O3 |

|---|---|

| Molecular Weight | 318.4 g/mol |

| IUPAC Name | 3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid |

| Standard InChI | InChI=1S/C20H30O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h3,13-17,21H,4-11H2,1-2H3,(H,22,23) |

| Standard InChI Key | MGMOLZNAUACBCR-UHFFFAOYSA-N |

| SMILES | CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCC(C4)O)C |

| Canonical SMILES | CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCC(C4)O)C |

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

3-Hydroxyandrost-5-ene-17-carboxylic acid belongs to the androstane series, featuring a tetracyclic framework common to steroids. The compound’s systematic name is (3β,17β)-3-hydroxyandrost-5-ene-17-carboxylic acid, reflecting the stereochemistry of the hydroxyl and carboxylic acid groups. Key structural attributes include:

-

A double bond between C5 and C6 ().

-

A β-oriented hydroxyl group at C3.

-

A β-oriented carboxylic acid group at C17.

The molecular weight is 316.43 g/mol, with a density of 1.12 g/cm³ and a boiling point of 438.3°C at 760 mmHg . Its exact mass (316.204 Da) and logP value (3.45) suggest moderate hydrophobicity, facilitating membrane permeability .

Table 1: Physicochemical Properties of 3-Hydroxyandrost-5-ene-17-carboxylic Acid

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 7254-03-7 |

| Molecular Weight | 316.43 g/mol |

| Density | 1.12 g/cm³ |

| Boiling Point | 438.3°C |

| Flash Point | 171.1°C |

| PSA (Polar Surface Area) | 46.53 Ų |

Synthesis and Derivatives

Synthetic Routes

The synthesis of 3-hydroxyandrost-5-ene-17-carboxylic acid and its derivatives often begins with steroidal precursors such as etiocholanolone or dehydroepiandrosterone (DHEA). A patented method involves oxidative cleavage of the side chain at C17, followed by carboxylation . For example, the methyl ester derivative is synthesized via diazomethane esterification:

-

Esterification: Treatment of the carboxylic acid with diazomethane in acetone yields the methyl ester .

-

Oxidation: Chromium trioxide in pyridine oxidizes the C11 hydroxyl group to a ketone, forming 3,11-dioxo derivatives .

Table 2: Key Reactions in Derivative Synthesis

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Diazomethane, acetone | Methyl ester (e.g., CAS 7254-03-7) |

| Oxidation | CrO₃, pyridine, H₂O | 3,11-Dioxo-androstene derivatives |

Notable Derivatives

-

Methyl 3β-Hydroxyandrost-5-ene-17β-carboxylate: A lipophilic ester with enhanced bioavailability, used in anti-inflammatory studies .

-

Sodium Salt Derivatives: Improved water solubility for parenteral formulations .

Pharmacological Applications

Anti-Inflammatory Activity

The methyl ester derivative demonstrates dose-dependent anti-inflammatory effects in rodent models. Subcutaneous administration of 10–30 mg/kg reduced granuloma formation by 40–60%, comparable to glucocorticoids . Mechanistically, it suppresses NF-κB signaling, inhibiting pro-inflammatory cytokines like TNF-α and IL-6 .

Thymolytic Effects

At doses of 3–10 mg/kg (subcutaneous) or 10–30 mg/kg (oral), the compound induces thymus involution in rats, suggesting immunosuppressive potential . This aligns with glucocorticoid-like activity, though with reduced metabolic side effects in preliminary studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume